Ethylphenylmalonic acid

Description

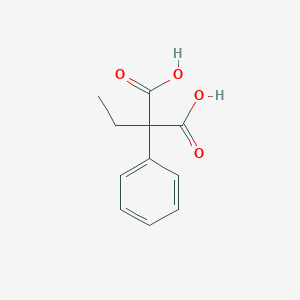

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-phenylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-11(9(12)13,10(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEAZJJSARLKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167623 | |

| Record name | Ethylphenylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-25-5 | |

| Record name | 2-Ethyl-2-phenylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1636-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylphenylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylphenylmalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNV6UXU6A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Ethylphenylmalonic Acid (CAS 1636-25-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS 1636-25-5), a specialized dicarboxylic acid. While direct literature on this specific compound is limited, its structural relationship to key pharmaceutical intermediates makes its synthesis and properties of significant interest. This document delineates its chemical identity, physicochemical properties, a detailed, field-proven synthetic pathway, analytical considerations, and its role within the broader context of organic synthesis and drug development.

This compound, also known as 2-Ethyl-2-phenylpropanedioic acid, is a disubstituted derivative of malonic acid.[1] Its core structure is a propane backbone with two carboxylic acid groups on the central carbon (C2), which also bears both an ethyl and a phenyl substituent.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1636-25-5 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| IUPAC Name | 2-Ethyl-2-phenylpropanedioic acid | [1] |

| Canonical SMILES | CCC(C1=CC=CC=C1)(C(=O)O)C(=O)O | [1] |

| Vapor Pressure | 2.36E-06 mmHg at 25°C (Predicted) | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Appearance | White crystalline solid | [2] |

Synthesis Pathway and Experimental Protocols

The most logical and well-documented route to this compound is via a two-step malonic ester synthesis. This pathway involves the ethylation of a readily available precursor, diethyl phenylmalonate, followed by the hydrolysis of the resulting diester. This approach offers high yields and a validated methodology based on established organic chemistry principles.[3]

Synthesis Workflow Overview

The overall transformation begins with diethyl phenylmalonate, which is first alkylated using an ethylating agent to form the intermediate, diethyl ethylphenylmalonate. This intermediate is then saponified and acidified to yield the final dicarboxylic acid product.

Protocol 1: Synthesis of Diethyl Ethylphenylmalonate (Intermediate)

This protocol details the ethylation of diethyl phenylmalonate. The core of this reaction is the deprotonation of the acidic α-carbon of the malonic ester by a strong base to form a stable enolate, which then acts as a nucleophile.[4]

Expert Insight: Sodium ethoxide is the base of choice here. Using it in an ethanol solvent prevents transesterification, a potential side reaction where the ethyl esters could be exchanged if a different alkoxide base were used.[3]

Methodology:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute (anhydrous) ethanol. Alternatively, use a commercially available sodium ethoxide solution.

-

Enolate Formation: To the sodium ethoxide solution in the flask, add diethyl phenylmalonate dropwise at a controlled temperature, typically between 50-60°C. Stir the mixture for approximately 2 hours to ensure complete formation of the enolate.[4]

-

Alkylation: Slowly add bromoethane dropwise via the dropping funnel. An exothermic reaction is expected; maintain the temperature between 55-65°C during the addition.[4]

-

Reaction Completion: After the addition is complete, raise the temperature to 75-100°C and maintain it for 4-6 hours to drive the reaction to completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling, the reaction mixture is worked up by removing the ethanol, neutralizing any remaining base, and performing an extraction with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl ethylphenylmalonate.[5]

-

Purification: The crude product can be purified by vacuum distillation.[5]

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification (base-catalyzed hydrolysis) of the diester intermediate to the final dicarboxylic acid.

Expert Insight: Saponification is a robust method for ester hydrolysis. The process is irreversible because the final step involves protonating the carboxylate salt with a strong acid, which is thermodynamically favorable.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the purified diethyl ethylphenylmalonate from the previous step in an ethanolic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Saponification: Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC). During this process, the ester groups are converted into sodium carboxylate salts, and ethanol is released.

-

Solvent Removal: After cooling, remove the ethanol solvent using a rotary evaporator.

-

Acidification: Dissolve the remaining solid residue in water and transfer to a separatory funnel. Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is strongly acidic (pH 1-2).[5] this compound will precipitate as a solid as it is less soluble in water than its salt form.

-

Isolation: Collect the precipitated solid by suction filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield a pure, crystalline product.

Applications in Drug Development and Research

While this compound itself is primarily a research chemical, its diethyl ester, diethyl ethylphenylmalonate (CAS 76-67-5) , is a well-known and critical precursor in the synthesis of pharmaceuticals.[6]

-

Precursor to Barbiturates: The most notable application is in the synthesis of Phenobarbital , a long-acting barbiturate used as a sedative and anticonvulsant.[7] The synthesis involves the condensation of diethyl ethylphenylmalonate with urea.

-

Derivatives in Medicinal Chemistry: Malonic acid and its derivatives are versatile building blocks in medicinal chemistry. Their unique chemical functionality allows for the construction of complex molecular architectures. Research has shown that novel derivatives of malonic acids can be designed as inhibitors for various biological targets, including HIV enzymes.[8]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on related compounds like ethylmalonic acid and the general properties of dicarboxylic acids.[9][10]

Table 2: Recommended Handling and Safety Procedures

| Procedure | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., natural rubber).[11][12] | To prevent skin and eye contact, which can cause irritation.[10] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential dust or vapors.[11] |

| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not ingest.[9] | Standard practice for handling laboratory chemicals to minimize exposure. |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[9][11] | To prevent degradation and contamination. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[9] | Carboxylic acids can react exothermically with bases and may be degraded by strong oxidizers. |

| Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed company.[11] | To prevent environmental contamination and ensure regulatory compliance. |

Conclusion

This compound (CAS 1636-25-5) is a valuable synthetic target, primarily due to the significance of its esterified form in the pharmaceutical industry. Although not a widely studied compound in its own right, its synthesis is straightforward and relies on one of the most fundamental reactions in organic chemistry: the malonic ester synthesis. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary technical foundation to synthesize, handle, and utilize this compound as a versatile building block for creating more complex and potentially bioactive molecules.

References

- Preparation of phenylmalonic acid. (n.d.). Google Patents.

-

Diethyl phenylmalonate . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

- Synthesis method of diethyl phenylethylmalonate. (n.d.). Google Patents.

-

ethyl phenylmalonate . (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

This compound diethyl ester . (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

2-ethyl-2-phenylmalonic acid_CAS:1636-25-5 . (n.d.). ChemHube. Retrieved January 14, 2026, from [Link]

-

Diethyl phenylmalonate . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Ethylmalonic acid . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Malonic ester synthesis . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation . (2021). Molecules, 26(16), 4998. Retrieved January 14, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl Ethyl(phenyl)malonate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 8. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Ethylphenylmalonic acid molecular formula and weight

An In-Depth Technical Guide to Ethylphenylmalonic Acid and Its Derivatives: Synthesis, Properties, and Applications in Pharmaceutical Development

Introduction

This compound and its esters, particularly diethyl ethylphenylmalonate, are pivotal molecules in the landscape of pharmaceutical synthesis. While the parent acid, this compound, is the foundational structure, its diethyl ester is the more commonly utilized intermediate in industrial and laboratory settings. This guide provides a comprehensive technical overview of this compound and its diethyl ester, focusing on their molecular characteristics, core synthesis pathways, and significant applications in drug development. The primary audience for this document includes researchers, medicinal chemists, and professionals in pharmaceutical process development who require a deep, practical understanding of this compound's role in the synthesis of critical central nervous system (CNS) active agents. We will delve into the causality behind synthetic choices, ensuring that the described protocols are not just lists of steps but are grounded in established chemical principles.

Part 1: Molecular Identity and Physicochemical Properties

The nomenclature surrounding this compound can be ambiguous. The core structure consists of a malonic acid backbone substituted with both an ethyl and a phenyl group at the alpha-carbon. However, in practical applications, the carboxylic acid groups are typically esterified, most commonly as diethyl esters, to facilitate key synthetic transformations.

This compound

-

Molecular Formula: C₁₁H₁₂O₄

-

Molecular Weight: 208.21 g/mol

-

IUPAC Name: 2-ethyl-2-phenylpropanedioic acid

Diethyl Ethylphenylmalonate

-

IUPAC Name: diethyl 2-ethyl-2-phenylpropanedioate[2]

-

Synonyms: Diethyl ethylphenylmalonate, this compound diethyl ester[1][2]

The presence of the phenyl group significantly influences the reactivity of the alpha-carbon, a key feature that is exploited in its synthesis and applications.

| Property | This compound | Diethyl Ethylphenylmalonate |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₅H₂₀O₄[1][2] |

| Molecular Weight | 208.21 g/mol | 264.32 g/mol [1][2] |

| Appearance | Solid | Oily Liquid |

| Key Application | Precursor | Key intermediate in barbiturate synthesis[3][4][5] |

Part 2: Core Synthesis Pathways

The synthesis of diethyl ethylphenylmalonate is a classic example of the malonic ester synthesis, which leverages the acidity of the α-hydrogen in malonic esters.[6] The overall strategy involves a two-step alkylation of a phenylmalonic ester.

Stage 1: Synthesis of Diethyl Phenylmalonate

The initial step is the creation of the phenyl-substituted malonic ester. This is commonly achieved through the reaction of ethyl phenylacetate with diethyl oxalate or diethyl carbonate in the presence of a strong base like sodium ethoxide.[5][7][8]

Caption: Synthesis of Diethyl Phenylmalonate from Benzyl Cyanide.

Experimental Protocol: Synthesis of Diethyl Phenylmalonate from Ethyl Phenylacetate [9]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction Initiation: Cool the sodium ethoxide solution to 60°C. To this, add ethyl oxalate in a rapid stream with vigorous stirring. Immediately follow with the addition of ethyl phenylacetate.[9]

-

Formation of Sodium Salt: A nearly solid paste of the sodium derivative will form. Allow this to cool to room temperature.

-

Isolation of the Intermediate: Stir the paste with dry ether, and collect the solid by suction filtration. Liberate the phenyloxaloacetic ester from its sodium salt using a dilute solution of sulfuric acid.[9]

-

Decarbonylation: Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether. Heat the residual oil under reduced pressure to approximately 175°C until the evolution of carbon monoxide ceases. This step yields diethyl phenylmalonate.[9]

Stage 2: Ethylation to Diethyl Ethylphenylmalonate

This stage introduces the ethyl group at the α-position of diethyl phenylmalonate. The increased acidity of the α-proton, due to the electron-withdrawing phenyl group, facilitates its removal by a base like sodium ethoxide to form a stable enolate.[10] This enolate then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide.

Caption: Ethylation of Diethyl Phenylmalonate.

Experimental Protocol: Synthesis of Diethyl Ethylphenylmalonate [10][11]

-

Enolate Formation: To a reaction vessel containing diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol. Maintain the temperature at 50-60°C for approximately 2 hours. During this time, slowly remove the ethanol under normal pressure.[10]

-

Alkylation: Once the ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, while maintaining the reaction temperature at 55-65°C.[10]

-

Reaction Completion and Work-up: After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to drive the reaction to completion.[10] Any unreacted ethyl bromide can be removed by distillation. The reaction mixture is then worked up by neutralization with a suitable acid and washing with brine to obtain the crude diethyl ethylphenylmalonate.

-

Purification: The crude product is typically purified by vacuum distillation.

Part 3: Key Applications in Drug Development

The primary and most well-documented application of diethyl ethylphenylmalonate is as a critical precursor in the synthesis of phenobarbital, a long-acting barbiturate used for its anticonvulsant and sedative-hypnotic properties.[3][12]

Synthesis of Phenobarbital

The synthesis of phenobarbital from diethyl ethylphenylmalonate involves a condensation reaction with urea in the presence of a strong base, typically sodium ethoxide or sodium methoxide.[3][4] This reaction forms the barbiturate heterocyclic ring system.

Caption: Condensation reaction to form Phenobarbital.

Experimental Protocol: Synthesis of Phenobarbital [3][11]

-

Base Preparation: Prepare a solution of sodium methoxide in a suitable reaction vessel.

-

Urea Addition: Add dry urea to the sodium methoxide solution and stir until dissolved.[4]

-

Condensation: Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[3] The reaction mixture is then heated to reflux for several hours to drive the condensation and cyclization, which results in the formation of the sodium salt of phenobarbital as a solid precipitate.

-

Isolation and Purification: After the reaction is complete, the excess methanol is distilled off. The residue is dissolved in warm water and acidified with a strong acid, such as hydrochloric acid, which causes the phenobarbital to precipitate out of the solution.[11] The crude product is then collected and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[3]

Beyond phenobarbital, this compound derivatives are valuable intermediates for other CNS-active pharmaceuticals, including other barbiturates and anticonvulsants like primidone.[13] Furthermore, the broader class of substituted malonic acids is being explored in various therapeutic areas, including as potential anti-HIV agents.[14][15]

Part 4: Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound and its esters is critical for their use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | To monitor the progress of synthesis reactions, such as the alkylation of diethyl phenylmalonate. |

| Gas Chromatography (GC) | For assessing the purity of the final product and quantifying any residual starting materials or byproducts. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, such as the ester carbonyls, in the molecule.[4] |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern of the compound. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed chemical structure and confirm the successful alkylation at the α-carbon. |

| Melting Point Determination | Used for the characterization of solid derivatives like phenobarbital.[4] |

Conclusion and Future Perspectives

This compound and its diethyl ester are foundational building blocks in medicinal chemistry, with a long-standing and critical role in the synthesis of essential medicines like phenobarbital. The synthetic pathways described herein are robust and well-established, relying on the fundamental principles of enolate chemistry. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for the efficient and scalable production of these important pharmaceutical agents.

Future work in this area may focus on the development of more sustainable and efficient synthetic routes, potentially employing greener solvents and catalytic methods. Additionally, the core this compound scaffold may continue to serve as a template for the design and synthesis of novel therapeutic agents targeting a range of biological pathways.

References

-

National Institute of Standards and Technology. (n.d.). This compound diethyl ester. NIST Chemistry WebBook. [Link]

-

ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. [Link]

-

Maxbrain Chemistry. (n.d.). Synthesis of Phenobarbital. [Link]

-

Organic Syntheses. (n.d.). Ethyl phenylmalonate. [Link]

-

PubChem. (n.d.). Ethyl phenyl malonate. National Center for Biotechnology Information. [Link]

-

Hooghly Women's College. (n.d.). Phenobarbital. [Link]

-

PubChem. (n.d.). Diethyl phenylmalonate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Molbase. (n.d.). ethyl ethyl-phenyl-malonate. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. [Link]

-

ResearchGate. (2020). Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate?. [Link]

-

PubChem. (n.d.). Ethylmalonic acid. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. [Link]

-

Semantic Scholar. (2021). Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. [Link]

-

PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

Lotfaliei, M., Rezaee, E., Hajimahdi, Z., Rabbani, M. M., Zabihollahi, R., Aghasadeghi, M. R., & Tabatabai, S. A. (2021). Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 20(4), 169-183. [Link]

Sources

- 1. This compound diethyl ester [webbook.nist.gov]

- 2. Diethyl Ethyl(phenyl)malonate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thaiscience.info [thaiscience.info]

- 5. Synthesis of Phenobarbital [maxbrainchemistry.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 13. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Handling of Ethylphenylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethylphenylmalonic Acid in Synthesis

This compound, systematically known as 2-ethyl-2-phenylpropanedioic acid, is a disubstituted malonic acid derivative of significant interest in organic synthesis. Its primary role is as a precursor in the synthesis of various bioactive molecules, most notably as a key intermediate in the production of phenobarbital and other barbiturates. The presence of both a phenyl and an ethyl group on the α-carbon imparts specific steric and electronic properties that are crucial for its reactivity and the structure of its downstream products.

Despite its importance as a synthetic intermediate, comprehensive data on the physical properties of isolated this compound is notably scarce in publicly available literature. The compound is often generated and used in situ or is more commonly handled in its more stable ester form, diethyl ethylphenylmalonate. This guide aims to consolidate the available information on this compound, provide insights into its synthesis and stability, and present the well-documented properties of its key precursor, offering a holistic view for researchers in the field.

Core Molecular and Physical Properties of this compound

Direct experimental data for many of the physical properties of this compound are not readily found in scientific literature. However, its fundamental molecular identity has been established.

| Property | Value | Source |

| IUPAC Name | 2-Ethyl-2-phenylpropanedioic acid | [1] |

| Synonyms | This compound, 2-Ethyl-2-phenylmalonic acid | [2] |

| CAS Number | 1636-25-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | Not specified in literature (expected to be a solid) | |

| Purity | Commercially available at ≥95% to ≥97% | [1][3] |

| Predicted Vapor Pressure | 2.36 x 10⁻⁶ mmHg at 25°C | [2] |

It is important to note that the vapor pressure is a computed value and should be treated as an estimation.[2] The lack of extensive experimental data suggests that the free acid may have limited stability under certain conditions, a crucial consideration for its handling and storage.

Synthesis and Stability Considerations

This compound is typically prepared through the hydrolysis of its corresponding diethyl ester, diethyl ethylphenylmalonate. This process is a standard procedure in malonic ester synthesis.[4]

Experimental Protocol: Hydrolysis of Diethyl Ethylphenylmalonate

The following is a generalized protocol for the acidic or basic hydrolysis of a malonic ester to its corresponding dicarboxylic acid.

Objective: To synthesize this compound via the hydrolysis of diethyl ethylphenylmalonate.

Materials:

-

Diethyl ethylphenylmalonate (CAS: 76-67-5)

-

Aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH)

-

Ethanol (optional, to aid solubility)

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ethylphenylmalonate in a suitable solvent system. For basic hydrolysis, an aqueous or aqueous-ethanolic solution of NaOH or KOH can be used. For acidic hydrolysis, an aqueous solution of a strong acid like HCl or H₂SO₄ is employed.

-

Hydrolysis: The reaction mixture is heated to reflux for several hours to ensure complete hydrolysis of both ester groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

For Basic Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt and precipitate the this compound.

-

For Acidic Hydrolysis: The reaction mixture is cooled.

-

-

Extraction: The aqueous solution is extracted with an organic solvent such as diethyl ether or dichloromethane to isolate the dicarboxylic acid.

-

Drying and Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices and Stability

The choice between acidic and basic hydrolysis depends on the overall synthetic scheme and the stability of the starting materials and products. Basic hydrolysis is often faster, but the subsequent acidification step must be performed carefully.

A critical aspect of substituted malonic acids is their propensity to undergo decarboxylation upon heating, particularly in an acidic medium.[5] While direct studies on the decarboxylation kinetics of this compound are not widely published, research on analogous compounds, such as 2-(perfluorophenyl)malonic acid, has shown that hydrolysis of the diethyl ester can lead directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, without isolation of the malonic acid intermediate.[6][7] This suggests that this compound may also be susceptible to decarboxylation under vigorous hydrolytic conditions.[8] The thermal decomposition of ethylmalonic acid has also been studied, indicating that alkyl-substituted malonic acids can decarboxylate at elevated temperatures.[9]

Diagram of Potential Decarboxylation:

Caption: Decarboxylation of this compound.

Physical Properties of Diethyl Ethylphenylmalonate

Given that this compound is often synthesized from and handled as its diethyl ester, the physical properties of diethyl ethylphenylmalonate (CAS: 76-67-5) are of high relevance to researchers. This precursor is a stable, colorless to light yellow oily liquid.[6][10]

| Property | Value | Source |

| IUPAC Name | Diethyl 2-ethyl-2-phenylpropanedioate | [11] |

| Molecular Formula | C₁₅H₂₀O₄ | [11] |

| Molecular Weight | 264.32 g/mol | |

| Appearance | Colorless to yellowish transparent oily liquid | [6][10] |

| Melting Point | -7 °C | [10][12] |

| Boiling Point | 185 °C at 15 mmHg | [10][12] |

| Density | 1.07 g/mL at 25 °C | [10][12] |

| Refractive Index (n²⁰/D) | 1.491 | [10][12] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate. | [6][10][12] |

Experimental Determination of Physical Properties for Diethyl Ethylphenylmalonate

The following are standard methodologies for determining the physical properties of liquid organic compounds like diethyl ethylphenylmalonate.

-

Boiling Point: Determined under reduced pressure to prevent decomposition at high temperatures. A common method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure equals the applied pressure.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent as it passes through the liquid. This is a temperature-dependent property.

Predicted Spectral Properties of this compound

-

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons in the phenyl group (in the range of 7-8 ppm), and a broad singlet for the two acidic carboxylic acid protons.

-

¹³C NMR: Key signals would correspond to the carboxyl carbons, the quaternary α-carbon, carbons of the phenyl ring, and the carbons of the ethyl group.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyls (around 1700-1725 cm⁻¹), and C-H and C=C stretches for the alkyl and aromatic portions of the molecule.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 208. A prominent peak corresponding to the loss of CO₂ (decarboxylation) would also be anticipated.

For comparison, spectroscopic data for the related compound, 2-ethyl-2-phenylmalonamide, has been reported, including detailed analysis of its FT-IR, FT-Raman, and NMR spectra.[11]

Conclusion and Recommendations for Handling

This compound is a valuable synthetic intermediate whose physical properties are not well-documented, likely due to its potential for instability and decarboxylation, especially under acidic conditions and at elevated temperatures. Researchers and drug development professionals should exercise caution when synthesizing and handling this compound in its free acid form.

It is often more practical to work with its more stable diethyl ester, diethyl ethylphenylmalonate, for which a comprehensive set of physical properties is known. Hydrolysis to the free acid should be conducted under the mildest possible conditions, and the isolated acid should be stored in a cool, dry environment and used promptly. For any application requiring precise quantitative analysis, it is imperative to first establish the purity and stability of the synthesized this compound.

References

-

Selvaraj, S., et al. (2022). A deeper insight on the molecular structure, spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis) properties and molecular docking study of 2-ethyl-2-phenylmalonamide by experimental and theoretical (DFT) approach. Physical Chemistry Research, 10(3), 333-344. Available at: [Link]

-

Verbit, L., Halbert, T. R., & Patterson, R. B. (1975). Asymmetric decarboxylation of this compound in a cholesteric liquid crystal solvent. The Journal of Organic Chemistry, 40(11), 1649–1651. Available at: [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available at: [Link]

-

The Royal Society of Chemistry (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved January 14, 2026, from [Link]

-

ChemSynthesis (n.d.). 2-ethyl-2-phenylmalonic acid. Retrieved January 14, 2026, from [Link]

-

Molbase (n.d.). 1636-25-5 this compound C11H12O4. Retrieved January 14, 2026, from [Link]

- Google Patents (1959). US2881209A - Preparation of phenylmalonic acid.

-

Wiley Online Library (2023). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem. Available at: [Link]

-

University of Calgary (n.d.). Ch21: Malonic esters. Retrieved January 14, 2026, from [Link]

-

ChemBK (n.d.). diethyl 2-ethyl-2-phenylmalonate. Retrieved January 14, 2026, from [Link]

- Gopalan, R. (1991). Kinetics of Decarboxylation of Ethylmalonic Acid: A Hundred- fold Reactivity of the Acid Molecule over its Mono-anion. Asian Journal of Chemistry, 3(4), 427-432.

-

Chemistry Stack Exchange (2024). Decarboxylation of malonic esters. Retrieved January 14, 2026, from [Link]

-

PubMed (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000622). Retrieved January 14, 2026, from [Link]

-

PubChem (n.d.). Phenylmalonic acid. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses (n.d.). ethyl phenylmalonate. Retrieved January 14, 2026, from [Link]

-

NIST (n.d.). Ethylmalonic acid, 2TMS derivative. Retrieved January 14, 2026, from [Link]

-

PubChem (n.d.). Diethyl phenylmalonate. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Ethyl-2-phenyl-propanedioic acid 95% | CAS: 1636-25-5 | AChemBlock [achemblock.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Ethyl-2-phenylmalonic acid | CymitQuimica [cymitquimica.com]

- 4. mzCloud – 2 Ethyl 2 phenylmalonamide [mzcloud.org]

- 5. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]

Synthesis of Ethylphenylmalonic acid from phenylacetic acid

An In-Depth Technical Guide to the Synthesis of Ethylphenylmalonic Acid from Phenylacetic Acid

Introduction

This compound is a pivotal molecule in organic synthesis, most notably serving as a direct precursor to phenobarbital, a cornerstone anticonvulsant and sedative-hypnotic medication.[1][2][3] Its synthesis from readily available starting materials like phenylacetic acid is a classic, multi-step process that demonstrates several fundamental principles of organic chemistry, including esterification, Claisen condensation, and malonic ester alkylation.

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from phenylacetic acid. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical rationale for each experimental choice, ensuring both reproducibility and a deeper mechanistic understanding for researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The transformation of phenylacetic acid into this compound is not a direct conversion but a sequential process. The most reliable and widely documented route involves three primary stages:

-

Stage 1: Synthesis of Diethyl Phenylmalonate: Phenylacetic acid is first converted to its ethyl ester, which then undergoes a base-catalyzed Claisen condensation with diethyl oxalate, followed by decarbonylation to yield the key intermediate, diethyl phenylmalonate.[3][4][5]

-

Stage 2: Ethylation of Diethyl Phenylmalonate: An ethyl group is introduced at the α-carbon of diethyl phenylmalonate via a classic malonic ester alkylation reaction.[6][7]

-

Stage 3: Hydrolysis to this compound: The final stage involves the hydrolysis of the resulting diethyl ethylphenylmalonate to yield the target dicarboxylic acid.[8]

The entire workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of Diethyl Phenylmalonate

This stage is the cornerstone of the entire synthesis, establishing the core malonate structure. It is a two-part process involving the initial esterification of phenylacetic acid followed by a Claisen condensation.

Part 1A: Esterification of Phenylacetic Acid

Causality: The carboxylic acid functional group in phenylacetic acid is not suitable for the subsequent Claisen condensation. It must first be converted to an ester, ethyl phenylacetate, to prevent unwanted acid-base side reactions with the strong base (sodium ethoxide) used in the next step. Acid-catalyzed Fischer esterification is the most direct method for this transformation.[7][9]

Experimental Protocol:

-

Combine 1.0 mole of phenylacetic acid with 5.0 moles of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly and carefully add 0.2 moles of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After cooling, pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with a 10% sodium carbonate solution to remove any unreacted acid, followed by a brine wash.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude ethyl phenylacetate can be purified by vacuum distillation.

Part 1B: Claisen Condensation and Decarbonylation

Causality: This is an indirect method to form diethyl phenylmalonate. Aryl halides are poor electrophiles for direct alkylation of diethyl malonate, making the Claisen condensation of ethyl phenylacetate with diethyl oxalate a more efficient and higher-yielding approach.[1] The resulting intermediate, diethyl phenyloxalylacetate, is then thermally decarbonylated to yield the desired product.[3][5]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1.0 gram-atom of sodium metal in approximately 500 mL of absolute ethanol.[5] Ensure the system is protected from atmospheric moisture.

-

Condensation: Cool the sodium ethoxide solution to 60°C. With vigorous stirring, rapidly add 1.0 mole of diethyl oxalate, followed immediately by 1.06 moles of ethyl phenylacetate.[5]

-

Crystallization: The sodium derivative of diethyl phenyloxobutandioate will begin to crystallize almost instantaneously.[5][10] Once crystallization begins, transfer the resulting paste to a beaker and allow it to cool to room temperature.

-

Isolation: Stir the paste with dry ether, collect the solid by suction filtration, and wash thoroughly with more dry ether to remove any unreacted starting materials.[3]

-

Liberation of the Ester: Treat the collected sodium salt with a dilute solution of sulfuric acid to liberate the diethyl phenyloxobutandioate. Separate the oily layer and extract the aqueous layer with ether.[3][10]

-

Decarbonylation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether. Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C. Maintain this temperature until the evolution of carbon monoxide ceases (typically 5-6 hours).[3][10]

-

Purification: The resulting crude diethyl phenylmalonate is then purified by vacuum distillation. The boiling point is reported as 170-172 °C at 14 mmHg.[10]

Stage 2: Ethylation of Diethyl Phenylmalonate

This stage follows the principles of malonic ester synthesis, where the acidic α-hydrogen of diethyl phenylmalonate is removed by a base to form a resonance-stabilized enolate, which then acts as a nucleophile.[6]

Causality: The two electron-withdrawing ester groups on diethyl phenylmalonate make the α-hydrogen sufficiently acidic (pKa ≈ 13) to be deprotonated by sodium ethoxide. The resulting enolate anion undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide, such as ethyl bromide, to form a new carbon-carbon bond, thereby introducing the required ethyl group.[6]

Caption: Mechanism for the alkylation of Diethyl Phenylmalonate.

Experimental Protocol:

-

Prepare a fresh solution of sodium ethoxide by dissolving 1.0 gram-atom of sodium in absolute ethanol in a flask equipped with a reflux condenser and stirrer.

-

To the sodium ethoxide solution, add 1.0 mole of diethyl phenylmalonate.

-

Slowly add a slight excess (approx. 1.05 moles) of ethyl bromide to the stirred solution.

-

Heat the reaction mixture to reflux for 6-8 hours, or until the reaction is complete as indicated by TLC.

-

After cooling, remove the precipitated sodium bromide by filtration.

-

Most of the ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether.

-

The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude diethyl ethylphenylmalonate is purified by vacuum distillation.[11]

Stage 3: Hydrolysis to this compound

The final step is the conversion of the diester to the corresponding dicarboxylic acid.

Causality: Acid-catalyzed hydrolysis is employed to convert both ethyl ester groups of diethyl ethylphenylmalonate into carboxylic acid groups.[8] This reaction is an equilibrium process, and using a large excess of water drives it toward the products. It is crucial to perform this step under conditions that are not overly harsh to prevent premature decarboxylation of the final product.[12]

Experimental Protocol:

-

Place 1.0 mole of purified diethyl ethylphenylmalonate in a round-bottom flask.

-

Add an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.

-

Heat the mixture to reflux with vigorous stirring until the hydrolysis is complete (monitoring by TLC is recommended). This may take several hours.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary synthetic pathway. Yields are representative and can vary based on experimental conditions and scale.

| Stage | Key Reagents | Molar Ratio (to substrate) | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| 1A: Esterification | Phenylacetic Acid, Ethanol, H₂SO₄ | 1 : 5 : 0.2 | Reflux | 4-6 | 83-87 | [9] |

| 1B: Condensation | Ethyl Phenylacetate, Diethyl Oxalate, NaOEt | 1.06 : 1 : 1 | 60 | < 0.5 | 80-89 | [4][5] |

| 1B: Decarbonylation | Diethyl Phenyloxobutandioate | - | 175 (vac.) | 5-6 | High | [3] |

| 2: Ethylation | Diethyl Phenylmalonate, EtBr, NaOEt | 1 : 1.05 : 1 | Reflux | 6-8 | ~78 | [7][11] |

| 3: Hydrolysis | Diethyl Ethylphenylmalonate, H₃O⁺ | - | Reflux | Variable | High | [8] |

Troubleshooting & Optimization

-

Incomplete Reactions: Monitor each stage by TLC or GC to ensure the reaction goes to completion. If a reaction stalls, consider extending the reaction time or slightly increasing the temperature.[10]

-

Moisture Control: The use of sodium ethoxide necessitates anhydrous (absolute) ethanol and protection from atmospheric moisture to prevent the base from being quenched.

-

Dialkylation: In Stage 2, using a slight excess of diethyl phenylmalonate relative to the base and adding the ethyl bromide slowly can help minimize the formation of dialkylated byproducts.[10]

-

Purification: Vacuum distillation is critical for purifying the intermediate esters. Ensure the vacuum is stable and the heating is gradual to prevent bumping and decomposition.[10] If distillation is insufficient, column chromatography on silica gel can be employed.[10]

Conclusion

The synthesis of this compound from phenylacetic acid is a robust and well-established process that provides access to a valuable pharmaceutical intermediate. By understanding the causality behind each transformation—from the initial esterification and Claisen condensation to the final alkylation and hydrolysis—researchers can confidently execute this synthesis. Careful control over reaction conditions, particularly moisture and temperature, along with diligent purification of intermediates, are paramount to achieving high yields and purity of the final product. This guide provides the necessary technical framework and field-proven insights to empower scientists in their research and development endeavors.

References

- How to improve the yield of diethyl phenylmalon

- Comparing catalytic activities for the synthesis of diethyl phenylmalon

-

Diethyl phenylmalonate. Wikipedia. [Link]

- Application Note: Protocol for Alkylation of Diethyl 2-(2-oxopropyl)

- An In-Depth Technical Guide to Phenobarbital Derivatives and Analogues for Researchers and Drug Development Professionals. BenchChem.

- Synthesis method of diethyl phenylethylmalonate.

- An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Phenylmalon

- The Synthesis of Phenobarbital: A Technical Guide. BenchChem.

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. J. Chem. Ed. (Adapted). [Link]

-

Synthesis of Phenobarbital, An anticonvulsant Drug. Thai Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Phenobarbital. Maxbrain Chemistry. [Link]

-

Ethyl phenylmalonate. Organic Syntheses Procedure. [Link]

-

Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate? ResearchGate. [Link]

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

- Method of alkylating esters.

-

Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

-

Help. Malonic ester synthesis via crossed claisen. Sciencemadness.org. [Link]

-

Phenobarbital Synthesis. Hooghly Women's College. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of malonic acid diethyl ester. PrepChem.com. [Link]

- Preparation of phenylmalonic acid.

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

-

Diethyl(phenylacetyl)malonate Properties, Reactions, and Applications. Safrole.com. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]

-

Ch21: Malonic esters. University of Calgary. [Link]

-

Ethyl phenylacetate. Organic Syntheses Procedure. [Link]

Sources

- 1. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Phenobarbital [maxbrainchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. library2.smu.ca [library2.smu.ca]

- 12. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

A Foreword for the Modern Drug Development Professional

An In-Depth Technical Guide to 2-Ethyl-2-phenylmalonic Acid

In the landscape of pharmaceutical sciences, a deep understanding of precursor molecules is as critical as the final active pharmaceutical ingredient (API). These precursors are the foundational pillars upon which the synthesis of life-altering medications rests. This guide is dedicated to one such pivotal molecule: 2-ethyl-2-phenylmalonic acid. While its name might not be as recognized as the drug it helps create, its role in the synthesis of phenobarbital—a cornerstone anticonvulsant and sedative—is indispensable.[1][2] This document moves beyond a simple recitation of facts, offering instead a granular, field-proven perspective on the synthesis, properties, and application of this crucial intermediate. As senior application scientists, our goal is to bridge the gap between theoretical chemistry and practical, scalable synthesis, providing a self-validating framework for researchers and drug development professionals.

Core Compound Identification and Properties

The subject of this guide is a disubstituted malonic acid derivative. Its formal IUPAC name is 2-ethyl-2-phenylmalonic acid .[3] It is also referred to as 2-ethyl-2-phenylpropanedioic acid.[3][4] However, in the context of its most common application—pharmaceutical synthesis—it is the diethyl ester derivative, diethyl 2-ethyl-2-phenylmalonate , that is the direct precursor in the critical cyclization step.[1][5][6] For the purpose of this guide, we will focus on the synthesis leading to this key ester and its subsequent utilization.

Physicochemical Data of Key Intermediates

A comprehensive understanding of the physical and chemical properties of the intermediates is paramount for process optimization, safety, and yield maximization. The data presented below has been consolidated from authoritative chemical databases.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |

| Diethyl Phenylmalonate | Diethyl phenylpropanedioate | C₁₃H₁₆O₄ | 236.26 | 170-172 (at 14 mmHg) | 1.096 | 1.491 | 83-13-6[7] |

| Diethyl 2-Ethyl-2-phenylmalonate | Diethyl 2-ethyl-2-phenylpropanedioate | C₁₅H₂₀O₄ | 264.32 | 185 (at 15 mmHg) [8][9] | 1.07 [8][9] | 1.491 [8] | 76-67-5 [8][10] |

| 2-Ethyl-2-phenylmalonic Acid | 2-Ethyl-2-phenylpropanedioic acid | C₁₁H₁₂O₄ | 208.21 | N/A | N/A | N/A | 1636-25-5[3][4] |

The Synthetic Pathway: From Benzyl Cyanide to the Core Intermediate

The classical and most industrially relevant synthesis of diethyl 2-ethyl-2-phenylmalonate is a multi-step process that showcases fundamental organic reactions.[1] The causality behind each step is critical: aryl halides are poor electrophiles for direct malonic ester synthesis, necessitating an indirect but more efficient route.[7] The journey begins with benzyl cyanide, a versatile starting material.

Workflow for the Synthesis of Diethyl 2-Ethyl-2-phenylmalonate

Caption: Synthesis workflow for Diethyl 2-Ethyl-2-phenylmalonate.

Detailed Experimental Protocol: Synthesis of Diethyl 2-Ethyl-2-phenylmalonate

This protocol synthesizes the insights from established methodologies, providing a self-validating system where reaction progress can be monitored.

Stage 1 & 2: Synthesis of Diethyl Phenylmalonate [1][7][11]

-

Rationale: This stage circumvents the difficulty of directly phenylating diethyl malonate. A Claisen condensation between ethyl phenylacetate and diethyl oxalate, followed by decarbonylation, provides an efficient route to the desired intermediate.[7]

-

Procedure:

-

Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Cool the solution to 60°C and add diethyl oxalate rapidly, followed immediately by the addition of ethyl phenylacetate.[11]

-

Vigorous stirring is essential. Crystallization of the sodium derivative of diethyl phenyloxaloacetate will occur rapidly.

-

Transfer the resulting paste to a beaker, cool, and stir with dry ether. Collect the solid by suction filtration and wash with dry ether.[11]

-

Liberate the diethyl phenyloxaloacetate by treating the sodium salt with a dilute solution of sulfuric acid.[1][11]

-

Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).[1] This decarbonylation step is crucial and yields crude diethyl phenylmalonate.

-

Purify the product by vacuum distillation.

-

Stage 3: Ethylation of Diethyl Phenylmalonate [12][13]

-

Rationale: This is a classic α-alkylation of a malonic ester. The protons on the α-carbon of diethyl phenylmalonate are acidic and can be removed by a strong base like sodium ethoxide to form a nucleophilic enolate, which then attacks the electrophilic ethyl bromide.

-

Procedure:

-

To a reaction vessel containing the purified diethyl phenylmalonate, add a sodium ethoxide-ethanol solution. Maintain the temperature at 50-60°C for 2 hours.[12][13]

-

Slowly remove the ethanol under normal pressure.

-

Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.[12]

-

After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to complete the reaction.[12][13]

-

Remove any unreacted ethyl bromide by distillation. Neutralize the mixture with sulfuric acid to a pH of 4-5 and wash with a brine solution to obtain the final product, diethyl 2-ethyl-2-phenylmalonate.[12][13]

-

Application in Drug Development: The Synthesis of Phenobarbital

The primary and most significant application of diethyl 2-ethyl-2-phenylmalonate is its role as the immediate precursor to phenobarbital (5-ethyl-5-phenylbarbituric acid), a long-acting barbiturate used for its anticonvulsant and sedative-hypnotic properties.[1][5]

Mechanism of Action: Why the Structure Matters

Phenobarbital exerts its effects by acting on GABA-A receptors in the central nervous system.[2] It potentiates the effect of the inhibitory neurotransmitter GABA by increasing the duration of chloride channel opening, which depresses neuronal activity.[2] The specific 5,5-disubstituted structure of phenobarbital, featuring both an ethyl and a phenyl group, is critical for its pharmacological activity and duration of action. This underscores the importance of the high-fidelity synthesis of its precursor, diethyl 2-ethyl-2-phenylmalonate.

From Intermediate to API: The Urea Condensation

The final step in the synthesis of phenobarbital is a condensation reaction between diethyl 2-ethyl-2-phenylmalonate and urea, which forms the heterocyclic barbiturate ring.[2]

Caption: Final stage: Condensation to yield Phenobarbital.

Detailed Experimental Protocol: Synthesis of Phenobarbital

-

Rationale: This is a base-catalyzed condensation reaction. A strong base, such as sodium methoxide or ethoxide, is required to deprotonate the urea, making it a more potent nucleophile to attack the ester carbonyls of the malonate, driving the cyclization.

-

Procedure:

-

In a suitable reaction vessel, prepare a solution of sodium methoxide in methanol.

-

Add dry urea to the sodium methoxide solution and stir until dissolved.[1]

-

Slowly add diethyl 2-ethyl-2-phenylmalonate to the urea-methoxide mixture.[1][6] The order of addition can be critical for maximizing yield, with the addition of the malonate to the urea-base mixture often being preferred.[6]

-

Heat the mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, should form.[12]

-

After the reaction is complete, distill off the excess methanol.

-

To the residue, add warm water (approx. 50°C) to dissolve the solid.[12]

-

While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.[12]

-

Collect the crude product by filtration and purify by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[1]

-

Analytical Characterization

Throughout the synthesis, process monitoring and final product validation are crucial.

-

Thin-Layer Chromatography (TLC): Used to monitor the completion of reactions, such as the disappearance of the starting malonate.

-

Infrared (IR) Spectroscopy: Key for identifying functional groups. For the final product, phenobarbital, characteristic peaks include N-H stretches (~3100 cm⁻¹), C-H stretches (~2850 cm⁻¹), and prominent C=O stretches (~1725 cm⁻¹).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the intermediates and the final product.

-

Melting Point Determination: A sharp melting point range (174-178 °C for phenobarbital) is a good indicator of purity.[14]

Safety and Handling

-

Diethyl 2-ethyl-2-phenylmalonate: This compound is irritating to the eyes, respiratory system, and skin.[8] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn.

-

Reagents: Strong bases like sodium ethoxide and methoxide are corrosive and moisture-sensitive. They must be handled under anhydrous conditions. Volatile and flammable solvents like ethanol and ether require handling in a well-ventilated fume hood away from ignition sources.

References

- The Synthesis of Phenobarbital: A Technical Guide. Benchchem.

- Synthesis of Phenobarbital. Maxbrain Chemistry.

- Synthesis of Phenobarbital, An anticonvulsant Drug. ThaiScience.

- Application Notes and Protocols for the Synthesis of Phenobarbital

- Phenobarbital Synthesis. Hooghly Women's College.

-

Ethylphenylmalonic acid diethyl ester. NIST WebBook. [Link]

-

diethyl 2-ethyl-2-phenylmalonate. ChemBK. [Link]

-

This compound. FDA Global Substance Registration System. [Link]

-

Diethyl phenylmalonate. Wikipedia. [Link]

-

ethyl phenylmalonate. Organic Syntheses Procedure. [Link]

- Synthesis method of diethyl phenylethylmalonate.

- Application Notes and Protocols: Diethyl Phenylmalonate as a Precursor for Anticonvulsant Drugs. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 3. You are being redirected... [achemblock.com]

- 4. This compound [drugfuture.com]

- 5. Synthesis of Phenobarbital [maxbrainchemistry.com]

- 6. thaiscience.info [thaiscience.info]

- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]

- 10. This compound diethyl ester [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of Ethylphenylmalonic Acid: A Technical Guide for Advanced Research

Structural Overview and Spectroscopic Implications

Ethylphenylmalonic acid, with the chemical structure C₆H₅C(C₂H₅)(COOH)₂, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a phenyl ring, an ethyl group, and two carboxylic acid moieties on a quaternary carbon center dictates the expected signals in its NMR and IR spectra. The analysis herein is built upon a comparative study of related, well-characterized molecules, including ethylmalonic acid, phenylmalonic acid, and diethyl 2-ethyl-2-phenylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the ethyl and phenyl protons, as well as the acidic protons of the carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Insights |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H | The acidic protons of carboxylic acids typically appear as a broad singlet in this downfield region. This is consistent with data for similar dicarboxylic acids. |

| Phenyl (-C₆H₅) | 7.2 - 7.5 | Multiplet | 5H | The aromatic protons of the phenyl group will appear as a complex multiplet. This prediction is based on the typical chemical shifts observed for monosubstituted benzene rings. |

| Methylene (-CH₂) | 2.1 - 2.4 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to the methyl group, leading to a quartet. The electron-withdrawing effect of the quaternary carbon and two carboxylic acid groups will shift this signal downfield. |

| Methyl (-CH₃) | 0.9 - 1.2 | Triplet | 3H | The methyl protons of the ethyl group are adjacent to the methylene group, resulting in a triplet. This upfield chemical shift is characteristic of alkyl protons. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | 170 - 175 | The carbonyl carbons of carboxylic acids are highly deshielded and appear in this characteristic downfield region. Data from ethylmalonic and phenylmalonic acids support this prediction. |

| Quaternary Carbon (-C(Ph)(Et)-) | 55 - 65 | This carbon is attached to four other carbon atoms and is expected to have a chemical shift in this range. |

| Aromatic Carbons (-C₆H₅) | 125 - 140 | The carbons of the phenyl ring will produce a series of signals in the aromatic region. The ipso-carbon (attached to the malonic acid moiety) will be at the downfield end of this range. |

| Methylene Carbon (-CH₂) | 25 - 35 | The methylene carbon of the ethyl group will appear in the aliphatic region. |

| Methyl Carbon (-CH₃) | 10 - 15 | The methyl carbon of the ethyl group will be the most upfield signal in the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Comparative Insights |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching | These absorptions are characteristic of C-H bonds on a phenyl ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching | These bands correspond to the C-H stretching vibrations of the ethyl group. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Stretching | The carbonyl stretch of a carboxylic acid is a strong and sharp absorption. This is a key diagnostic peak. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching | These absorptions arise from the carbon-carbon double bond stretching within the phenyl ring. |

| C-O (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching | This band is associated with the carbon-oxygen single bond of the carboxylic acid. |

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, and IR spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers are equipped with the necessary information to confidently identify and characterize this molecule. The provided experimental protocols and workflow visualization serve as a practical resource for obtaining high-quality data. As research into novel therapeutics and materials continues to advance, a thorough understanding of the spectroscopic properties of key building blocks like this compound will remain a critical component of successful innovation.

References

-

Ethylmalonic acid on PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 11756, Ethylmalonic acid. [Link]

-

Phenylmalonic acid on PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 75791, Phenylmalonic acid. [Link]

-

NIST Chemistry WebBook: National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS Home. [Link]

-

¹H NMR and ¹³C NMR data for substituted malonic acids in supporting information of scientific articles: Beilstein Journal of Organic Chemistry. Supporting Information for "Preparation of mono-substituted malonic acid half oxyesters (SMAHOs)". [Link]

An In-depth Technical Guide to the Solubility of Ethylphenylmalonic Acid in Different Solvents

Introduction

Ethylphenylmalonic acid, a disubstituted derivative of malonic acid, is a compound of significant interest in organic synthesis and pharmaceutical development. Its utility as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical underpinnings, providing guidance on experimental determination, and offering insights based on the behavior of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.

Theoretical Framework for Solubility